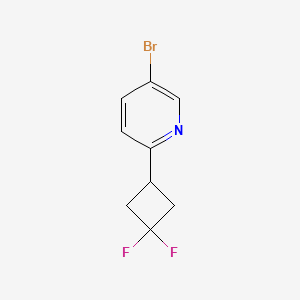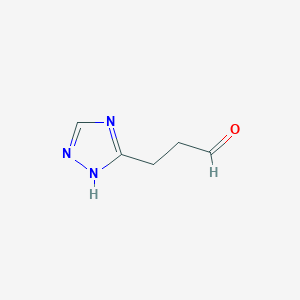
3-(1H-1,2,4-triazol-3-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-1,2,4-triazol-3-yl)propanal is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 3-(1H-1,2,4-triazol-3-yl)propanal can be achieved through several synthetic routes. One common method involves the cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions, such as microwave irradiation, to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
3-(1H-1,2,4-triazol-3-yl)propanal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-(1H-1,2,4-triazol-3-yl)propanal has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives are known for their pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . This compound is also used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of 3-(1H-1,2,4-triazol-3-yl)propanal involves its interaction with various molecular targets and pathways. Triazole derivatives are known to form hydrogen bonds with different enzymes and receptors, leading to their biological effects . The specific molecular targets and pathways depend on the particular application and the structure of the derivative being studied .
Comparaison Avec Des Composés Similaires
3-(1H-1,2,4-triazol-3-yl)propanal can be compared with other similar compounds, such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole . These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
I
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
3-(1H-1,2,4-triazol-5-yl)propanal |
InChI |
InChI=1S/C5H7N3O/c9-3-1-2-5-6-4-7-8-5/h3-4H,1-2H2,(H,6,7,8) |
Clé InChI |
WEBWYJJPXSOVEO-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


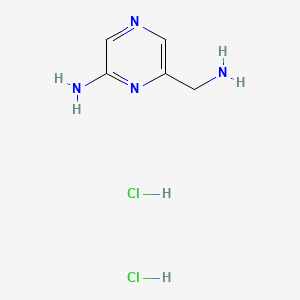
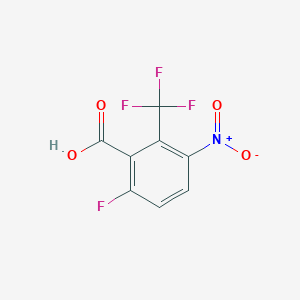
![ethyl 3-(3,4-dichlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15314665.png)
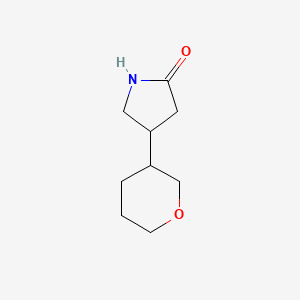
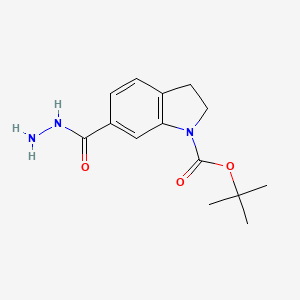
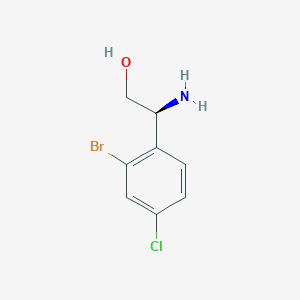

![3-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B15314703.png)
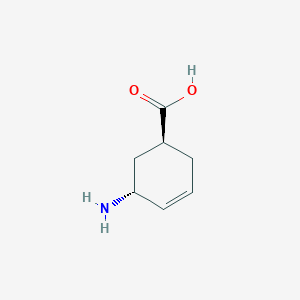
![3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B15314717.png)
![2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B15314719.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B15314722.png)
